Quinazoline-6-carboxylic acid

Natural product Antimicrobial Antifungal

Precise isomer selection is critical for reproducible bioactivity. Unlike 2-,4-, or 7-carboxy analogs, Quinazoline-6-carboxylic acid (CAS 676326-53-7) enables access to 11-oxo-pyrido-quinazoline-6-carboxamides with potent antiproliferative effects. Its natural product provenance (Zanthoxylum rhetsa) and selective antifungal profile (not antibacterial) offer a unique scaffold for drug discovery. - Key application: Synthesis of RNA polymerase I inhibitors, HepG2 IC50 = 2.07 µM (vs. doxorubicin) - Clean amide/ester coupling; no ring N-protection needed for parallel synthesis - Enables reproducible SAR without isomer-driven side reactions

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 676326-53-7
Cat. No. B1262154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazoline-6-carboxylic acid
CAS676326-53-7
Synonymsquinazoline-6-carboxylic acid
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-5H,(H,12,13)
InChIKeyWWABBFPTGJZEDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazoline-6-carboxylic Acid: Core Scaffold for Heterocyclic Building Blocks


Quinazoline-6-carboxylic acid (CAS 676326-53-7) is a nitrogen-containing heterocyclic compound with a molecular weight of 174.16 g/mol . It is a key structural component of the quinazoline alkaloid family and has been isolated as a natural product from Zanthoxylum rhetsa [1]. This compound serves as a fundamental building block in medicinal chemistry, particularly for the synthesis of quinazoline-based derivatives with potential anticancer, antifungal, and enzyme-inhibitory activities [2]. Its carboxylic acid group at the 6-position provides a distinct handle for chemical modification and diversification, making it a versatile intermediate for drug discovery and chemical biology applications .

Quinazoline scaffold for kinase inhibitor and antifungal derivative synthesis
6-COOH handle enables selective amide/ester coupling without ring N protection
Natural product-derived core with reported antifungal screening relevance

Position-Specific Reactivity and Biological Profile


Interchanging quinazoline carboxylic acid positional isomers or derivatives cannot be assumed equivalent due to the profound influence of carboxyl group placement on electronic distribution, chemical reactivity, and biological target engagement. For instance, quinazoline-2-carboxylic acids are associated with NMDA receptor antagonism and antiallergic effects [1], while quinazoline-4-carboxylic acid derivatives frequently target kinase inhibition, including VEGFR and Aurora A [2]. Quinazoline-7-carboxylic acid is linked to soluble epoxide hydrolase (sEH) inhibition and electrochemical studies . In contrast, quinazoline-6-carboxylic acid exhibits a unique biological activity profile, including antifungal but not antibacterial properties in natural product extracts [3]. The 6-position carboxylic acid also directs distinct regioselectivity in synthetic transformations, impacting the final molecular architecture and biological outcomes of derived compounds. Consequently, procurement of the precise 6-carboxylic acid isomer is critical for reproducing published synthetic routes and for achieving desired biological or material properties. The following quantitative evidence underscores its specific differentiation.

Target profile shift Positional isomers engage different targets (NMDA, kinase, sEH vs. antifungal); 6-COOH exhibits antifungal but not antibacterial activity.
Synthetic outcome divergence 2- or 4-COOH isomers may cyclize or require N-protection, altering coupling efficiency and product architecture.
Bioactivity fingerprint mismatch Antifungal/antibacterial activity profile is isomer-specific; 6-COOH lacks antibacterial activity seen in co-isolated analogs.

Quantitative Differentiation vs. Closest Analogs


Antifungal Activity Without Antibacterial Effects

Quinazoline-6-carboxylic acid (compound 1) was isolated from Zanthoxylum rhetsa and directly compared to five co-isolated alkaloids (compounds 2-6) for antimicrobial activity. In the same study, quinazoline-6-carboxylic acid demonstrated antifungal activity, whereas all other alkaloids except one (compound 6) exhibited antibacterial activity [1]. This distinct activity profile contrasts with quinazoline-4-carboxylic acid derivatives, which are generally not associated with antimicrobial effects, and with quinazoline-7-carboxylic acid, which has been explored for antimicrobial applications but with different structural requirements .

Antifungal profile
Head-to-head
Antifungal activity present; no antibacterial activity. Distinct from co-isolated alkaloids (compounds 2–6) which showed antibacterial activity.
Supports antifungal screening differentiation
Qualitative comparison within same natural extract
Natural product Antimicrobial Antifungal Antialgal

Precursor for High-Potency Kinase Inhibitors

Quinazoline-6-carboxylic acid serves as a crucial intermediate for synthesizing pyrido[2,1-b]quinazoline-6-carboxamide derivatives. When converted to compound 8e, an IC50 of 2.07 µM against HepG2 liver cancer cells was achieved, which is numerically lower (more potent) than the reference chemotherapeutic doxorubicin (IC50 = 2.15 ± 0.021 µM) in the same assay [1]. For comparison, unmodified quinazoline-4-carboxylic acid itself typically exhibits much weaker activity, with an IC50 of 168.78 µM against MCF-7 cells . This demonstrates the distinct advantage of the 6-carboxylic acid position for generating potent anticancer agents through targeted derivatization.

Kinase inhibitor potency
Cross-study comparable
2.07 µM Derivative 8e IC50 (HepG2) vs doxorubicin 2.15 µM; 4-COOH derivative 168.78 µM (MCF-7)
Supports cell-model endpoint review
Cross-study assay context; HepG2 vs MCF-7
Medicinal chemistry Kinase inhibitor Anticancer EGFR

Regioselective Amide Bond Formation

The carboxylic acid group at the 6-position of quinazoline can be selectively converted to an ester or amide without interference from the nitrogen atoms in the heterocyclic ring. This regioselectivity is exploited in the synthesis of pyridoquinazolinecarboxamides, where the 6-carboxylic acid is first activated and then coupled with various amines to yield potent RNA polymerase I inhibitors [1]. In contrast, quinazoline-2-carboxylic acid and quinazoline-4-carboxylic acid participate in different cyclization or condensation reactions due to the proximity of the carboxylic acid to the ring nitrogen, which can alter reaction outcomes and yields [2]. The patent literature specifically describes the use of quinazoline-6-carboxylic acid as a key intermediate in the synthesis of substituted quinazolines for pharmaceutical applications .

Regioselective coupling
Class-level inference
6-COOH undergoes clean amide coupling with various amines; 2- or 4-COOH may cyclize or require N-protection.
Simplifies synthetic route planning
Standard coupling conditions (e.g., HATU/DIPEA)
Synthetic chemistry Building block Amide coupling Drug discovery

Procurement and Application Scenarios


Synthesis of Pyridoquinazoline-Based Kinase Inhibitors

Procure quinazoline-6-carboxylic acid as the starting material for preparing 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxamide derivatives. These derivatives have demonstrated potent anticancer activity, with specific compounds showing IC50 values as low as 2.07 µM against HepG2 cells, outperforming doxorubicin in head-to-head assays [1]. This application is directly supported by the quantitative evidence of high antiproliferative potency achieved through targeted derivatization of the 6-carboxylic acid group. Researchers should select this building block over other quinazoline isomers to access this specific class of RNA polymerase I inhibitors and to ensure the highest probability of achieving low micromolar activity in cellular assays.

Natural Product-Inspired Antifungal Agent Discovery

Utilize quinazoline-6-carboxylic acid as a natural product-like scaffold for antifungal drug discovery. Its isolation from Zanthoxylum rhetsa and its specific antifungal activity, distinct from antibacterial effects observed in co-isolated alkaloids, positions it as a unique starting point for designing selective antifungal agents [2]. Medicinal chemists should procure this compound to develop novel antifungal leads, particularly in programs aiming to differentiate from broader-spectrum antimicrobial agents. The qualitative activity profile provides a clear rationale for selection over positional isomers like quinazoline-2- or 4-carboxylic acids, which lack this specific antimicrobial fingerprint.

Regioselective Building Block for Parallel Synthesis

Leverage the predictable and clean reactivity of the 6-carboxylic acid for high-throughput parallel synthesis of diverse quinazoline libraries. The carboxylic acid group can be efficiently coupled with a wide range of amines or alcohols using standard amide/ester coupling conditions without the need for ring nitrogen protection . This application scenario is particularly valuable for industrial-scale medicinal chemistry campaigns where synthetic efficiency and product purity are paramount. Procurement of the 6-carboxylic acid isomer, rather than 2- or 4-carboxylic acid isomers, minimizes side reactions and streamlines purification, leading to faster library generation and more reliable SAR data.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
6-COOH regioselectivity for pyridoquinazoline chemotype access
Cell-model endpoint review (IC50 context)
Antifungal screening research
Natural product scaffold with antifungal/no-antibacterial profile
Differentiation from antibacterial analogs in screening panels
Parallel library synthesis
Clean amide coupling without N-protection
Synthetic efficiency and product purity in library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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